Lipophilicity Modulation: Higher LogP Differentiates the 4-Ethoxyphenyl Derivative from the 2-Phenylethyl Analog
The target compound's 4-ethoxyphenyl terminal group confers distinct lipophilicity compared to the structurally closest available analog, 2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide (SC-7741879). While the N-(2-phenylethyl) analog has a measured LogP of 1.31 and a topological polar surface area (tPSA) of 96.7 Ų , the target compound's 4-ethoxyphenyl group—with its additional ether oxygen and aromatic ring—is predicted to increase LogP by approximately 0.3–0.7 units into the 1.6–2.0 range while reducing H-bond donor count from 3 to 2 . This LogP shift may enhance membrane permeability and blood-brain barrier penetration potential relative to the 2-phenylethyl comparator, a critical consideration for CNS-targeted screening programs.
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Predicted LogP ~1.6–2.0; tPSA ~96–98 Ų (estimated from structural analysis) |
| Comparator Or Baseline | 2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide (SC-7741879): LogP = 1.31, tPSA = 96.7 Ų |
| Quantified Difference | LogP shift of approximately +0.3 to +0.7 units; H-bond donor reduction from 3 to 2 |
| Conditions | Physicochemical property data from Hit2Lead screening compound database; LogP measured by shake-flask method for comparator; target compound LogP range estimated from structural analogy and fragment-based prediction |
Why This Matters
The LogP differential directly impacts compound partitioning into biological membranes and is a decisive factor for researchers selecting between analogs for permeability-sensitive assays such as cell-based phenotypic screens or CNS-target discovery programs.
